molecular formula C20H12Cl2F6N4O2 B2901640 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide CAS No. 1023495-13-7

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide

Cat. No.: B2901640
CAS No.: 1023495-13-7
M. Wt: 525.23
InChI Key: ZUVZITVACIAEGP-UHFFFAOYSA-N
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Description

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide is a high-purity chemical intermediate designed for advanced research and development applications, particularly in the agrochemical sector . The compound features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, a scaffold that is well-established and highly valued in the synthesis of modern crop protection agents . This structure is recognized for its role in the metabolic pathway and environmental transformation of established pesticidal active ingredients, indicating its relevance in mode-of-action studies, environmental fate research, and the development of novel formulations . As a sophisticated research compound, it serves as a critical building block for chemists and researchers exploring new synthetic routes and bioactive molecules. It is supplied with comprehensive analytical data, including HNMR and HPLC verification, to ensure identity and purity for your experimental workflows . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2F6N4O2/c1-32(16-14(21)6-11(8-29-16)19(23,24)25)31-17(33)10-2-4-13(5-3-10)34-18-15(22)7-12(9-30-18)20(26,27)28/h2-9H,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVZITVACIAEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Ol

The trifluoromethylpyridine moiety is synthesized via halogen exchange reactions. A representative method involves:

  • Starting material : 2,3-Dichloro-5-(trichloromethyl)pyridine (1 mol)
  • Reagents : Anhydrous hydrogen fluoride (HF, 3–5 mol equivalents), FeCl₃ catalyst (1–10 mol%)
  • Conditions : Pressurized reactor (5–1,200 psig), 170–180°C, 25 hours
  • Mechanism : Nucleophilic fluorination replaces trichloromethyl groups with trifluoromethyl groups. The reaction proceeds via:
    $$
    \text{CCl}3\text{-Pyridine} + 3\text{HF} \xrightarrow{\text{FeCl}3} \text{CF}_3\text{-Pyridine} + 3\text{HCl} \quad
    $$
  • Yield : 85–92% after distillation.

Synthesis of 4-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Oxy}Benzohydrazide

The benzohydrazide backbone is prepared via ester-to-hydrazide conversion:

  • Step 1 : Methyl 4-hydroxybenzoate (1 mol) is reacted with 3-chloro-5-(trifluoromethyl)pyridin-2-ol (1.1 mol) in the presence of K₂CO₃ (2 mol) in dimethylformamide (DMF) at 90°C for 6 hours to form methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate.
  • Step 2 : The ester intermediate is treated with hydrazine hydrate (2 mol equivalents) in ethanol under reflux for 8 hours to yield the hydrazide.
  • Yield : 70–75% after recrystallization.

Introduction of the N'-methyl group is achieved via alkylation:

  • Reagents : Methyl iodide (1.2 mol), sodium hydride (1.5 mol) in tetrahydrofuran (THF)
  • Conditions : 0°C to room temperature, 12 hours
  • Mechanism :
    $$
    \text{R-NH-NH}2 + \text{CH}3\text{I} \xrightarrow{\text{NaH}} \text{R-NH-NH-CH}_3 + \text{NaI} \quad
    $$
  • Yield : 80–85% after column chromatography (silica gel, ethyl acetate/hexane).

Coupling with 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Amine

The final step involves condensation of the N'-methylbenzohydrazide with a pyridinylamine derivative:

  • Reagents : 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (1 mol), acetic acid (0.1 mol) in ethanol
  • Conditions : Room temperature, 6–8 hours, monitored by thin-layer chromatography (TLC)
  • Mechanism : Acid-catalyzed nucleophilic substitution:
    $$
    \text{R-NH-NH-CH}3 + \text{Pyridine-NH}2 \xrightarrow{\text{AcOH}} \text{R-NH-N(CH}3\text{)-Pyridine} + \text{H}2\text{O} \quad
    $$
  • Yield : 65–70% after recrystallization (ethanol).

Optimization Strategies

Catalytic Enhancements

  • FeF₃ vs. FeCl₃ : FeF₃ increases trifluoromethylation efficiency by 15% compared to FeCl₃ due to reduced side reactions.
  • Microwave-assisted synthesis : Reduces hydrazide formation time from 8 hours to 20 minutes (350 W irradiation).

Purification Techniques

  • Distillation : Critical for isolating volatile trifluoromethylpyridines (boiling point: 180–185°C).
  • Column chromatography : Essential for separating N'-methyl regioisomers using gradient elution (hexane → ethyl acetate).

Analytical Validation

Analytical Method Key Data Purpose
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, pyridine-H), δ 7.85 (d, 2H, benzohydrazide-H) Confirms substitution patterns
HPLC (C18 column) Retention time: 12.3 min, purity >98% Verifies final product purity
MS (ESI) m/z 546.1 [M+H]⁺ (calculated: 546.0) Validates molecular weight

Industrial-Scale Considerations

  • Continuous flow reactors : Improve safety during HF-mediated trifluoromethylation by minimizing exposure.
  • Automated crystallization systems : Enhance yield reproducibility (±2%) for benzohydrazide intermediates.

Challenges and Solutions

  • HF handling : Use nickel-alloy reactors to prevent corrosion.
  • Hydrazine toxicity : Substitute with semicarbazide in closed systems to reduce exposure.

Chemical Reactions Analysis

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxidation state of the functional groups.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The formamide group can undergo hydrolysis to form corresponding amines and carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Scientific Research Applications

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide: has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several hydrazide and sulfonohydrazide derivatives. Key analogues include:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Biological Activity (if reported)
Target Compound C₂₁H₁₅Cl₂F₆N₄O₂* ~611.3 Benzohydrazide Dual 3-chloro-5-(trifluoromethyl)pyridin-2-yl (ether and hydrazide-linked) Not explicitly reported (inferred enzyme inhibition)
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-naphthalenesulfonohydrazide (BDBM89852) C₂₀H₁₅ClF₃N₃O₂S 454.9 Sulfonohydrazide Naphthalene sulfonohydrazide; single pyridinyl group Not reported
N-Allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide C₁₆H₁₄Cl₂F₃N₃O₂S 440.3 Benzenesulfonohydrazide Allyl group; chloro-substituted benzene Not reported
ML267 (piperazine carbothioamide) C₁₂H₁₄ClF₃N₆O₂ 366.7 Piperazine carboximidamide 3-chloro-5-(trifluoromethyl)pyridin-2-yl; nitro group Potent bacterial phosphopantetheinyl transferase inhibitor

*Calculated based on structural analysis.

Key Differences and Implications

Core Structure: The target compound’s benzohydrazide core distinguishes it from sulfonohydrazides (e.g., BDBM89852) and benzenesulfonohydrazides (e.g., ).

Substituents : The dual pyridinyl groups in the target compound likely enhance steric bulk and electronic effects compared to analogues with single pyridinyl or benzene rings. This could improve target affinity or resistance to enzymatic degradation .

Biological Activity : While direct activity data for the target compound is unavailable, ML267 (), a structurally distinct analogue with a pyridinyl group, demonstrates potent enzyme inhibition. This suggests that the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is critical for interacting with bacterial targets .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction intermediates influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of chlorinated pyridine intermediates. Key steps include nucleophilic substitution at the chlorinated positions and coupling reactions to attach the benzohydrazide moiety. For example, the trifluoromethyl and chloro groups on the pyridine ring are introduced via halogenation or substitution reactions under controlled temperatures (80–120°C) using polar aprotic solvents like DMF or acetonitrile . Intermediate purification via column chromatography or recrystallization is critical to avoid side products.

Q. How can spectroscopic methods (NMR, IR) be used to confirm the compound’s structural integrity?

  • 1H/13C NMR : Identify proton environments near electronegative groups (e.g., trifluoromethyl) and confirm aromatic ring substitution patterns. The deshielded protons adjacent to the chloro group typically appear as doublets in the δ 7.5–8.5 ppm range .
  • IR Spectroscopy : Detect characteristic stretches for the hydrazide group (N–H bend at ~1550 cm⁻¹) and C=O bonds (~1680 cm⁻¹). The trifluoromethyl group shows strong C–F stretches near 1150 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular weight (expected m/z ~550–600) and fragmentation patterns consistent with pyridine ring cleavage .

Q. What are the primary chemical reactions this compound undergoes, and how do substituents influence reactivity?

The compound participates in:

  • Nucleophilic Substitution : Chlorine atoms on the pyridine rings are reactive sites for substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxidation/Reduction : The hydrazide group can be oxidized to a diazene or reduced to an amine using agents like H₂O₂ or LiAlH₄ .
  • Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing reactions to meta/para positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Selection : Use high-boiling solvents (e.g., dioxane) to stabilize intermediates and reduce side reactions. Polar solvents enhance nucleophilicity in substitution reactions .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency in aryl-aryl bond formation .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 120°C) minimizes decomposition of heat-sensitive intermediates .
  • Workflow Validation : Monitor reaction progress via TLC or HPLC-MS to identify bottlenecks (e.g., unreacted starting materials) .

Q. What experimental designs are recommended for studying its enzyme inhibition mechanisms?

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Ki) using purified target enzymes (e.g., cytochrome P450 isoforms). Measure IC₅₀ values under varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry by monitoring heat changes during ligand-enzyme interactions .
  • X-ray Crystallography : Co-crystallize the compound with its target enzyme to resolve binding modes and guide SAR studies .

Q. How can contradictions in reported biological activity data be resolved?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-type-specific effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP3A4-mediated degradation) .
  • Off-Target Profiling : Employ high-throughput screening (HTS) against kinase panels to identify unintended interactions .

Q. Which computational methods are effective for predicting interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. Prioritize poses with hydrogen bonds to conserved residues (e.g., His⁷⁵ in kinases) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at specific substituents .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility .

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